2-Chloro-4-fluoro-3-methyl-1-nitrobenzene
Overview
Description
2-Chloro-4-fluoro-3-methyl-1-nitrobenzene is a chemical compound with the systematic name 2-chloro-1-methyl-4-nitrobenzene . It is a derivative of benzene, which is a type of aromatic compound. The compound has several substituents, including a chlorine atom (Cl), a fluorine atom (F), a methyl group (CH3), and a nitro group (NO2).
Synthesis Analysis
The synthesis of 2-Chloro-4-fluoro-3-methyl-1-nitrobenzene can be achieved through various methods. One such method involves the reduction of 2-Chloro-1-fluoro-4-nitrobenzene in the presence of Mo (CO) 6 and 1,8-diazabicyclo [5.4.0]undec-7-ene (DBU) under microwave irradiation, yielding a mixture of 3-chloro-4-fluoroaniline and 3-chloro-4-ethoxyaniline .Molecular Structure Analysis
The molecular structure of 2-Chloro-4-fluoro-3-methyl-1-nitrobenzene is based on the benzene ring, which is a hexagonal ring of six carbon atoms with alternating single and double bonds. The chlorine atom, fluorine atom, methyl group, and nitro group are attached to the benzene ring at the 2nd, 4th, 3rd, and 1st positions, respectively .Chemical Reactions Analysis
The chemical reactions involving 2-Chloro-4-fluoro-3-methyl-1-nitrobenzene can be complex due to the presence of multiple reactive groups. For instance, the nitro group can undergo reduction reactions, while the halogen atoms (chlorine and fluorine) can participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-4-fluoro-3-methyl-1-nitrobenzene can vary depending on the conditions. For instance, it appears as a pale yellow to yellow to yellow-brown fused solid or lumps or crystals or crystalline powder .Mechanism of Action
Mode of Action
The mode of action of 2-Chloro-4-fluoro-3-methyl-1-nitrobenzene involves electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
Benzene derivatives are known to participate in various biochemical reactions, including electrophilic aromatic substitution .
Pharmacokinetics
The pharmacokinetic properties of 2-Chloro-4-fluoro-3-methyl-1-nitrobenzene include high gastrointestinal absorption and permeability across the blood-brain barrier . The compound’s lipophilicity (Log Po/w) ranges from 1.64 (iLOGP) to 3.12 (WLOGP), with a consensus Log Po/w of 2.37 . Its water solubility ranges from 0.0657 mg/ml to 0.164 mg/ml .
Result of Action
The compound’s electrophilic aromatic substitution could potentially lead to changes in cellular function .
Future Directions
The future directions for research on 2-Chloro-4-fluoro-3-methyl-1-nitrobenzene could involve exploring its potential applications in various fields, such as the synthesis of new materials or pharmaceuticals. Additionally, further studies could investigate its environmental impact and ways to mitigate any potential harm .
properties
IUPAC Name |
3-chloro-1-fluoro-2-methyl-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c1-4-5(9)2-3-6(7(4)8)10(11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWOEJIFEWFIGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40532072 | |
Record name | 2-Chloro-4-fluoro-3-methyl-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40532072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-fluoro-3-methyl-1-nitrobenzene | |
CAS RN |
90292-62-9 | |
Record name | 2-Chloro-4-fluoro-3-methyl-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40532072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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